molecular formula C12H17NO B1679366 N,N-Diethyl-p-toluamide CAS No. 2728-05-4

N,N-Diethyl-p-toluamide

Cat. No. B1679366
CAS RN: 2728-05-4
M. Wt: 191.27 g/mol
InChI Key: PUZORFQMRDHKBT-UHFFFAOYSA-N
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Patent
US06906067B2

Procedure details

Dimethyl amine (13.00 g, 177.87 mmol, 18.40 mL) and pyridine (38.37 g, 485.10 mmol, 39.23 mL) were dissolved in 500 mL of anhydrous DCM under argon and cooled to 0° C. p-Tolyl chloride (25.00 g, 161.70 mmol), dissolved in 75 mL of anhydrous DCM, was added to the solution slowly. On completion of addition the solution was slowly warmed to room temp and stirred for 12 h. The reaction mixture was poured into 1N HCl and the aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed with saturated sodium bicarbonate, water, brine and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent removed under reduced pressure. The product was isolated by flash chromatography. (4:1 hexane/ethyl acetate) Yield 25.36 g.
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
39.23 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CNC.[N:4]1[CH:9]=[CH:8]C=[CH:6][CH:5]=1.[C:10]1([CH3:17])[CH:15]=[CH:14]C(Cl)=[CH:12][CH:11]=1.Cl.CCCCCC.C([O:28][CH2:29][CH3:30])(=O)C>C(Cl)Cl>[CH2:5]([N:4]([CH2:9][CH3:8])[C:29](=[O:28])[C:30]1[CH:12]=[CH:11][C:10]([CH3:17])=[CH:15][CH:14]=1)[CH3:6] |f:4.5|

Inputs

Step One
Name
Quantity
18.4 mL
Type
reactant
Smiles
CNC
Name
Quantity
39.23 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=C(C=C1)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution slowly
ADDITION
Type
ADDITION
Details
On completion of addition the solution
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium bicarbonate, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was isolated by flash chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(C)N(C(C1=CC=C(C=C1)C)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.